[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound that features a unique structure combining a benzyl group, an ethyl group, and a cyclohexylamino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylamine and cyclohexylamine derivatives. These intermediates are then subjected to alkylation and acylation reactions to form the final product.
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Step 1: Preparation of Benzylamine Derivative
Reagents: Benzyl chloride, ethylamine
Conditions: Reflux in an organic solvent like ethanol
Reaction: Benzyl chloride reacts with ethylamine to form N-benzyl-ethylamine.
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Step 2: Preparation of Cyclohexylamine Derivative
Reagents: Cyclohexylamine, acetic anhydride
Conditions: Room temperature
Reaction: Cyclohexylamine reacts with acetic anhydride to form N-cyclohexylacetamide.
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Step 3: Coupling Reaction
Reagents: N-benzyl-ethylamine, N-cyclohexylacetamide
Conditions: Acidic or basic medium, elevated temperature
Reaction: The two intermediates undergo a coupling reaction to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the cyclohexylamino group, converting it to a cyclohexylamine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation Products: Benzaldehyde, benzoic acid
Reduction Products: Cyclohexylamine derivatives
Substitution Products: Various benzyl-substituted compounds
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclohexylamino groups may facilitate binding to hydrophobic pockets, while the acetic acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Phenyl-ethyl-amino)-cyclohexylamino]-acetic acid
- [2-(Methyl-ethyl-amino)-cyclohexylamino]-acetic acid
- [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid
Uniqueness
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to the presence of both benzyl and cyclohexylamino groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPPTLKHWNCLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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